molecular formula C17H17Cl2N3S2 B14932444 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B14932444
M. Wt: 398.4 g/mol
InChI Key: SKXRXAPGSOLQLR-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole is a complex organic compound with a unique structure that combines a triazole ring with a thiophene moiety and a dichlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the thiophene and dichlorobenzyl sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may inhibit or activate these targets, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 4-(5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17Cl2N3S2

Molecular Weight

398.4 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C17H17Cl2N3S2/c1-4-22-16(12-8-23-11(3)10(12)2)20-21-17(22)24-9-13-14(18)6-5-7-15(13)19/h5-8H,4,9H2,1-3H3

InChI Key

SKXRXAPGSOLQLR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CSC(=C3C)C

Origin of Product

United States

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